Donepezil - d5 hydrochloride
Description
Contextualizing Donepezil (B133215) as a Parent Compound in Chemical Biology
Donepezil is a well-established compound in the field of chemical biology, primarily known for its role as an acetylcholinesterase inhibitor. nih.govnih.gov
Donepezil acts as a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). rndsystems.comnih.gov In preclinical animal models, Donepezil has been shown to increase acetylcholine levels in the brain, which is associated with improvements in cognitive function and memory. nih.govtandfonline.com Studies in rodents have demonstrated its ability to ameliorate memory impairments induced by agents like scopolamine. biomolther.orguj.edu.pl These preclinical findings have been crucial in establishing Donepezil's mechanism of action and its potential for treating conditions characterized by cholinergic deficits. biomolther.orgmdpi.com
The central nervous system (CNS) relies on a delicate balance of neurotransmitters to function correctly. tandfonline.com Acetylcholine plays a vital role in processes like learning, memory, and attention. spandidos-publications.com A deficiency in cholinergic neurotransmission is a key feature of several neurodegenerative diseases. nih.govnih.gov Cholinesterase inhibitors, like Donepezil, work by blocking the action of AChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft. nih.govtandfonline.com This strategy aims to compensate for the reduced cholinergic function and alleviate associated cognitive symptoms. tandfonline.com Research in this area continues to explore the potential of both reversible and irreversible cholinesterase inhibitors for various neurological conditions. mdpi.com
Specific Utility of Donepezil-d5 Hydrochloride as a Research Probe
Donepezil-d5 hydrochloride, as a deuterated analog of Donepezil, is specifically designed for use as a research probe. tocris.commedchemexpress.com Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Donepezil in biological samples. biomolther.orgmedchemexpress.com The five deuterium (B1214612) atoms on the phenyl group give it a distinct mass, allowing it to be easily differentiated from the unlabeled Donepezil. bocsci.comtocris.com This is essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of Donepezil in preclinical and clinical research. symeres.commoravek.com
| Property | Value | Source |
| Chemical Name | 2,3-Dihydro-5,6-dimethoxy-2-[[1-((phenyl-d5)methyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride | bocsci.comtocris.com |
| Molecular Formula | C24H24D5NO3.HCl | bocsci.com |
| Molecular Weight | 420.99 g/mol | bocsci.com |
| Appearance | White Solid | bocsci.com |
| Purity | ≥98% | bocsci.comtocris.com |
Application as an Internal Standard in Quantitative Bioanalysis
Donepezil-d5 hydrochloride is frequently employed as an internal standard for the accurate quantification of Donepezil in various biological matrices, such as human plasma. nih.govannexpublishers.comnih.gov In quantitative bioanalysis, especially for pharmacokinetic and bioequivalence studies, researchers need to measure minute concentrations of a drug with high certainty. nih.govannexpublishers.com Analytical methods like LC-MS/MS are used for this purpose due to their high sensitivity and specificity. nih.gov
During a typical LC-MS/MS analysis, a known quantity of Donepezil-d5 hydrochloride is added to the biological sample (e.g., plasma) before it undergoes extraction procedures. nih.govannexpublishers.com The sample is then processed to remove interfering substances through techniques like protein precipitation or liquid-liquid extraction. nih.govannexpublishers.com Following extraction, the sample is injected into the LC-MS/MS system. The liquid chromatography component separates Donepezil and its deuterated standard from other molecules, and the tandem mass spectrometer detects and quantifies them based on their unique molecular weights and fragmentation patterns. annexpublishers.com
The mass spectrometer monitors specific mass-to-charge (m/z) transitions for both the analyte (Donepezil) and the internal standard (Donepezil-d5). For instance, in one validated method, the transition for Donepezil was m/z 380.210→91.020, while the transition for Donepezil-d5 was m/z 385.200→96.020. annexpublishers.com The instrument measures the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone. This ratioing is the key to accurate quantification.
Table 1: LC-MS/MS Method Parameters for Donepezil Analysis Using Donepezil-d5 Internal Standard
| Parameter | Details | Source |
|---|---|---|
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | annexpublishers.com |
| Internal Standard (IS) | Donepezil-d5 | nih.govannexpublishers.com |
| Analyte MRM Transition | m/z 380.210 → 91.020 | annexpublishers.com |
| IS MRM Transition | m/z 385.200 → 96.020 | annexpublishers.com |
| Extraction Method | Liquid-Liquid Extraction or Protein Precipitation | nih.govannexpublishers.com |
| Biological Matrix | Human Plasma | nih.govannexpublishers.com |
Enabling Enhanced Accuracy and Precision in Analytical Methods
The use of a stable isotope-labeled internal standard like Donepezil-d5 hydrochloride is crucial for enhancing the accuracy and precision of bioanalytical methods. plos.orgresearchgate.net Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. nih.govinnovareacademics.inwho.int
Donepezil-d5 hydrochloride is the ideal internal standard for Donepezil analysis because it is chemically identical to the analyte, differing only in isotopic composition. plos.org This means it behaves in a nearly identical manner during every step of the analytical process, including extraction, chromatography, and ionization in the mass spectrometer. plos.orgresearchgate.net Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any variation in the instrument's response, such as ionization suppression or enhancement caused by co-eluting compounds from the biological matrix, will affect both the analyte and the internal standard to the same degree. plos.org
By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out. plos.org This normalization process corrects for potential errors, leading to significantly more reliable and reproducible results. nih.govwho.int Other substances with different chemical structures can be used as internal standards, but they may not co-elute or ionize exactly like the analyte, which can compromise accuracy. plos.org Deuterated standards like Donepezil-d5 are therefore preferred for their ability to provide the most accurate correction. plos.org
Research studies validating these methods demonstrate exceptional performance. For example, a bioequivalence study using Donepezil-d5 as an internal standard reported a between-run accuracy of 102.8% to 104.8% and a precision (expressed as coefficient of variation) of less than 5%. annexpublishers.com Another study found intra- and inter-day precision to be below 10.2% and accuracy to be between -2.3% and +2.8%. nih.gov These high levels of accuracy and precision are directly attributable to the use of the deuterated internal standard.
Table 2: Validation Data for Bioanalytical Methods Using Donepezil-d5 Hydrochloride
| Validation Parameter | Result | Source |
|---|---|---|
| Linearity Range | 0.508 to 74.981 ng/mL | annexpublishers.com |
| Lower Limit of Quantification (LLOQ) | 0.508 ng/mL | annexpublishers.com |
| Between-Run Accuracy | 102.8% to 104.8% | annexpublishers.com |
| Between-Run Precision (%CV) | < 5% | annexpublishers.com |
| Mean Extraction Recovery (Donepezil) | 88.4% | annexpublishers.com |
| Mean Extraction Recovery (Donepezil-d5) | 91.3% | annexpublishers.com |
Properties
Molecular Formula |
C24H24D5NO3.HCl |
|---|---|
Molecular Weight |
420.99 |
Synonyms |
2,3-Dihydro-5,6-dimethoxy-2-[[1-((phenyl-d5)methyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride |
Origin of Product |
United States |
Chemical Synthesis and Deuterium Incorporation Strategies
Synthetic Pathways for Donepezil (B133215) and its Deuterated Analogs
The synthesis of Donepezil and its deuterated analogs generally follows a convergent pathway, involving the condensation of an indanone moiety with a piperidine (B6355638) moiety. nih.govgoogle.comresearchgate.net A common route involves the Aldol condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzyl-4-formylpiperidine, followed by the reduction of the resulting unsaturated intermediate. nih.govsynzeal.com
For the synthesis of Donepezil-d5 hydrochloride, the key modification is the use of a deuterated benzyl (B1604629) group. Specifically, the five hydrogen atoms on the phenyl ring of the benzyl group are replaced with deuterium (B1214612). The chemical name for Donepezil-d5 hydrochloride is 2,3-Dihydro-5,6-dimethoxy-2-[[1-((phenyl-d5)methyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, confirming the location of the deuterium atoms. tocris.com
The regioselective labeling in Donepezil-d5 is achieved through the synthesis of a specifically deuterated precursor. The most direct approach is the use of benzyl-d5 bromide as the alkylating agent for the piperidine nitrogen. This ensures that the deuterium atoms are selectively incorporated into the desired phenyl ring of the benzyl group. While other methods for regioselective deuterium labeling exist, such as acid-catalyzed exchange reactions, the use of a deuterated building block is the most common and efficient strategy for this particular compound. nih.gov
The synthesis of Donepezil-d5 hydrochloride relies on the preparation of two key precursors: 5,6-dimethoxy-1-indanone and a piperidine derivative. The piperidine precursor is typically synthesized by reacting 4-formylpiperidine with benzyl-d5 bromide. The 5,6-dimethoxy-1-indanone can be prepared through various methods, often involving intramolecular Friedel-Crafts cyclization of a substituted arylpropionic acid. nih.gov
The condensation of these two precursors can be achieved using a strong base such as lithium diisopropylamide (LDA) or through alternative methods like the Darzen reaction to form an epoxide intermediate. google.com The subsequent reduction of the double bond or opening of the epoxide ring, followed by the introduction of the hydrochloride salt, yields the final Donepezil-d5 hydrochloride product.
Synthesis of Deuterated Metabolites and Impurities
Deuterated metabolites and impurities of Donepezil are crucial as internal standards for analytical and metabolic studies. synzeal.com Their synthesis involves modifications of the Donepezil synthetic route or direct chemical modification of deuterated Donepezil.
The synthesis of deuterated metabolic standards, such as 6-O-Desmethyl Donepezil-d5 and Donepezil N-Oxide-d5, typically starts with a deuterated Donepezil precursor.
6-O-Desmethyl Donepezil-d5: The chemical name for this metabolite is 6-Hydroxy-5-methoxy-2-((1-((phenyl-d5)methyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. This structure indicates that its synthesis would involve the use of a 6-hydroxy-5-methoxy-1-indanone (B192822) precursor in the condensation step with the deuterated piperidine fragment. Alternatively, selective demethylation of Donepezil-d5 at the 6-position of the indanone ring could be employed.
Donepezil N-Oxide-d5: The preparation of Donepezil N-Oxide involves the oxidation of the piperidine nitrogen. For the deuterated analog, this oxidation would be performed on Donepezil-d5. A common method for N-oxidation is the use of oxidizing agents like hydrogen peroxide in formic acid. researchgate.net
The following table summarizes the key deuterated metabolites and their precursors:
| Deuterated Metabolite | Chemical Name | Key Deuterated Precursor |
| 6-O-Desmethyl Donepezil-d5 | 6-Hydroxy-5-methoxy-2-((1-((phenyl-d5)methyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | Benzyl-d5 bromide |
| Donepezil N-Oxide-d5 | 1-((Phenyl-d5)methyl)-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine 1-oxide | Donepezil-d5 |
Isotope-labeled degradation products are important for stability studies and impurity profiling. The synthesis of these compounds can be approached by subjecting Donepezil-d5 to forced degradation conditions (e.g., acid, base, oxidative, photolytic stress) and isolating the resulting deuterated degradants. researchgate.net Alternatively, specific degradation products can be synthesized directly. For example, an open-ring impurity of Donepezil has been synthesized and characterized, and a similar approach could be used with deuterated starting materials to obtain the corresponding labeled standard. researchgate.net
Characterization of Donepezil-d5 Hydrochloride and Related Deuterated Species
The structural integrity and isotopic purity of Donepezil-d5 hydrochloride and its deuterated derivatives are confirmed using a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of deuterium. The molecular weight of Donepezil-d5 hydrochloride is expected to be 5 units higher than that of the non-deuterated compound. In tandem mass spectrometry (MS/MS), the fragmentation pattern can provide further structural confirmation. For non-deuterated Donepezil, a prominent product ion is observed at m/z 91.1, corresponding to the benzyl group. mdpi.com For Donepezil-d5, this fragment would be expected to shift to m/z 96.1, confirming the location of the deuterium atoms on the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of signals in the regions corresponding to the deuterated positions. In the case of Donepezil-d5, the aromatic signals corresponding to the phenyl ring of the benzyl group (typically observed between 7.2 and 7.4 ppm in the ¹H NMR spectrum of non-deuterated Donepezil) would be absent. researchgate.net ¹³C NMR spectroscopy can also be used to confirm the carbon skeleton of the molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of Donepezil-d5 hydrochloride. Various reversed-phase HPLC methods have been developed for the analysis of Donepezil and its impurities. These methods can be readily applied to the deuterated analog to ensure it is free from non-deuterated Donepezil and other impurities.
The following table outlines the key analytical techniques and expected observations for Donepezil-d5 hydrochloride:
| Analytical Technique | Expected Observation |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +5 m/z units compared to non-deuterated Donepezil. |
| Tandem MS (MS/MS) | Product ion corresponding to the benzyl-d5 fragment at m/z 96.1. |
| ¹H NMR Spectroscopy | Absence of signals in the aromatic region corresponding to the phenyl ring of the benzyl group. |
| ¹³C NMR Spectroscopy | Carbon signals consistent with the Donepezil structure. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high chemical purity. |
Structural Elucidation Methods for Deuterated Compounds
The structural confirmation of Donepezil-d5 hydrochloride relies on a combination of sophisticated analytical methods capable of differentiating isotopes and providing detailed molecular information. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). pharmaffiliates.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including isotopically labeled compounds. nih.govresearchgate.net For Donepezil-d5 hydrochloride, both ¹H (proton) and ¹³C (carbon) NMR are utilized to confirm the molecular scaffold and pinpoint the location of deuterium incorporation. mdpi.com
¹H NMR: In a standard ¹H NMR spectrum of non-deuterated Donepezil, specific signals correspond to every hydrogen atom in the molecule, including the five protons on the benzyl group's phenyl ring. researchgate.net In the case of Donepezil-d5 hydrochloride, where these five hydrogen atoms are replaced by deuterium, the corresponding signals in the ¹H NMR spectrum will be absent. tocris.com This absence provides direct evidence of successful deuteration at the intended positions. The remaining proton signals of the indanone and piperidine rings should match the established spectrum of Donepezil, confirming the integrity of the rest of the molecule.
²H NMR (Deuterium NMR): While less common, ²H NMR can be used to directly observe the deuterium nuclei, providing confirmation of their presence and chemical environment.
¹³C NMR: The ¹³C NMR spectrum of Donepezil-d5 hydrochloride is expected to be very similar to that of its non-deuterated counterpart. However, the carbon atoms directly bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and may show a slight upfield shift in their resonance, known as an isotope shift.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of a compound and is highly sensitive to isotopic changes. pharmaffiliates.com For Donepezil-d5 hydrochloride, MS confirms the successful incorporation of five deuterium atoms.
Molecular Ion Peak: The mass spectrum of Donepezil-d5 hydrochloride will show a molecular ion peak (or more commonly, a protonated molecule [M+H]⁺ in electrospray ionization) that is 5 mass units higher than that of unlabeled Donepezil. This mass shift is a direct consequence of replacing five ¹H atoms (mass ≈ 1 amu) with five ²H atoms (mass ≈ 2 amu).
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented. The resulting fragmentation pattern provides structural information. researchgate.netresearchgate.net For Donepezil, a prominent fragment corresponds to the benzyl group (m/z 91.1). researchgate.net For Donepezil-d5, this fragment would be observed at m/z 96.1, confirming that the deuterium atoms are located on the phenyl ring of the benzyl group. plos.org
The table below summarizes the key mass spectrometry transitions for both Donepezil and its d5 analogue.
| Compound | Precursor Ion (m/z) | Prominent Product Ion (m/z) | Fragment Identity |
| Donepezil | 380.2 | 91.1 | Benzyl group |
| Donepezil-d5 | 385.2 | 96.1 | d5-Benzyl group |
Isotopic Purity Assessment and Analytical Purity Determination
Beyond structural confirmation, it is critical to assess the purity of a deuterated compound from two perspectives: isotopic purity, which measures the extent of deuteration, and analytical (or chemical) purity, which quantifies the presence of other chemical compounds. nih.gov
Isotopic Purity Assessment
Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms. It is a crucial parameter, as incomplete deuteration results in a mixture of isotopologues. google.com High-resolution mass spectrometry is the primary method for this assessment.
By examining the molecular ion cluster in the mass spectrum, the relative abundance of the non-deuterated (d0) and partially deuterated (d1, d2, d3, d4) species can be measured relative to the desired fully deuterated (d5) compound. An acceptable level of isotopic purity is typically very high, often exceeding 98%. tocris.com
The following table illustrates a hypothetical isotopic distribution for a batch of Donepezil-d5 hydrochloride.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| Donepezil-d0 | +0 | 0.5 |
| Donepezil-d1 | +1 | 0.5 |
| Donepezil-d2 | +2 | 0.5 |
| Donepezil-d3 | +3 | 1.0 |
| Donepezil-d4 | +4 | 2.5 |
| Donepezil-d5 | +5 | 95.0 |
Analytical Purity Determination
Analytical purity ensures that the sample is free from process-related impurities or degradation products. researchgate.net The methods used are largely the same as those for the non-deuterated drug, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common techniques. nih.govinnovareacademics.inimpactfactor.org
Chromatographic Methods (HPLC/UPLC): These techniques separate Donepezil-d5 hydrochloride from any potential impurities based on their physicochemical properties. researchgate.net A UV detector is typically used for quantification. impactfactor.org The method must be validated to demonstrate specificity, linearity, accuracy, and precision. nih.gov The analytical purity is determined by comparing the area of the main drug peak to the total area of all peaks in the chromatogram.
Forced Degradation Studies: To ensure the analytical method is "stability-indicating," forced degradation studies are performed. The drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. researchgate.net The chromatographic method must be able to separate the intact drug from all these degradation products.
Advanced Analytical Methodologies and Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Donepezil (B133215)
The quantification of Donepezil-d5 hydrochloride in complex biological matrices necessitates the development of highly selective and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity and lower limits of quantification compared to other techniques like HPLC with UV or fluorescence detection nih.gov. The use of a deuterated internal standard, such as Donepezil-d5, is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations during sample preparation and ionization nih.gov.
Optimization of Chromatographic Separation for Donepezil-d5 and Analogs
Effective chromatographic separation is fundamental to a robust LC-MS/MS method, ensuring that Donepezil-d5 is resolved from endogenous interferences and other analogs, which could cause ion suppression and compromise data accuracy. Researchers have explored various column chemistries and mobile phase compositions to achieve optimal separation.
A common approach involves using reverse-phase columns, such as C18 columns, which are effective for separating nonpolar compounds like Donepezil nih.govplos.orgresearchgate.net. For instance, a Hypersil GOLD C18 column (150 × 2.1 mm, 1.9 µm) has been successfully used with an isocratic mobile phase nih.gov. Another study utilized a Waters Symmetry C18 column (50 x 4.6 mm, 3.5 µm) under isocratic conditions sphinxsai.com. To achieve faster analysis times, some methods employ monolithic columns or columns with smaller particle sizes, like the InfinityLab Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7-Micron) nih.gov.
The mobile phase typically consists of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency. Common mobile phases include mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers like ammonium (B1175870) formate (B1220265) or formic acid nih.govresearchgate.netlcms.cz. Both isocratic and gradient elution methods are employed. Isocratic elution, where the mobile phase composition remains constant, offers simplicity and robustness nih.govresearchgate.net. Gradient elution, where the organic solvent concentration is increased during the run, can provide better resolution and shorter analysis times, which is particularly useful for complex samples nih.govplos.org.
Table 1: Examples of Chromatographic Conditions for Donepezil Analysis
| Column | Mobile Phase A | Mobile Phase B | Elution Type | Flow Rate | Reference |
|---|---|---|---|---|---|
| InfinityLab Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7-Micron) | 5 mM ammonium formate/0.1% formic acid in 95:5 water:acetonitrile | 5 mM ammonium formate/0.1% formic acid in 5:95 water:acetonitrile | Gradient | 0.4 mL/min | nih.gov |
| Phenomenex Luna Omega Polar C18 (2.1×100 mm, 3 μm) | 0.1% (v/v) formic acid in water | 0.1% (v/v) formic acid in acetonitrile | Gradient | 0.25 mL/min | plos.org |
| Hypersil GOLD C18 (150 × 2.1 mm, 1.9 µm) | 5% acetic acid in 20 mM ammonium acetate (B1210297) buffer (pH 3.3) | 100% acetonitrile | Isocratic (60:40, v/v) | 0.3 mL/min | nih.gov |
| Waters Symmetry C18 (50 x 4.6 mm, 3.5 µm) | 1mM Ammonium acetate buffer | Acetonitrile | Isocratic (6:94, v/v) | 0.5 ml/min | sphinxsai.com |
Tandem Mass Spectrometry Parameters for Deuterated Species Quantification
Tandem mass spectrometry provides the high selectivity required for quantifying low concentrations of Donepezil-d5 in biological samples. The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3) plos.orgplos.org. This process significantly reduces background noise and enhances sensitivity researchgate.net.
For Donepezil, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. For the non-deuterated compound, this corresponds to a mass-to-charge ratio (m/z) of approximately 380.2 plos.org. For Donepezil-d5, the precursor ion would be expected at m/z 385. The most abundant and stable product ion is monitored for quantification. For Donepezil, a common transition is m/z 380 → 91 nih.govresearchgate.netresearchgate.net. The corresponding transition for Donepezil-d5 has been reported as m/z 385 → 96 nih.gov. The optimization of MS parameters such as collision energy, declustering potential, and ion source settings is critical for maximizing the signal intensity of these transitions.
Table 2: Typical Mass Spectrometry Parameters for Donepezil and Donepezil-d5
| Parameter | Donepezil | Donepezil-d5 (Internal Standard) | Reference |
|---|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | nih.govplos.org |
| Precursor Ion (Q1) m/z | 380.0 / 380.2 / 380.6 | 385 | nih.govnih.govplos.org |
| Product Ion (Q3) m/z | 91.0 / 91.1 / 91.2 | 96 | nih.govnih.govplos.org |
| Collision Energy (V) | 39 - 40 | Not Specified | nih.govplos.org |
| Declustering Potential (V) | 60 | Not Specified | nih.gov |
| Ion Spray Voltage (V) | 3500 - 5500 | Not Specified | nih.govlcms.cz |
Ionization Techniques and Fragmentation Pattern Analysis for Donepezil-d5
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of Donepezil and its deuterated analogs due to its suitability for polar and thermally labile molecules plos.orglcms.czplos.org. Analysis is performed in the positive ion mode, which readily forms the protonated molecular ion [M+H]⁺ nih.govresearchgate.net.
The fragmentation pattern of Donepezil is well-characterized. Upon collision-induced dissociation (CID), the precursor ion (m/z 380 for Donepezil) fragments to produce several product ions. The most prominent product ion observed is at m/z 91.1, which corresponds to the stable benzyl (B1604629) carbocation (C₇H₇⁺) researchgate.netmdpi.com. This specific and abundant fragment is ideal for quantification in MRM mode due to its high signal intensity nih.govresearchgate.net. Other confirmatory fragment ions that may be observed at lower intensities include those at m/z 65.2 and m/z 243.3 plos.org. For Donepezil-d5, the fragmentation is expected to be analogous, with the deuterium (B1214612) atoms remaining on the core structure, leading to the quantitative transition of m/z 385 → 96 nih.gov. This consistent fragmentation behavior between the analyte and its deuterated internal standard ensures reliable quantification.
Sample Preparation Techniques for Complex Biological Matrices in Preclinical Research
The analysis of Donepezil-d5 in biological matrices such as plasma or serum requires an efficient sample preparation step to remove proteins and other interfering substances that can affect the accuracy and precision of the LC-MS/MS analysis plos.orgplos.org. The primary goals of sample preparation are to extract the analyte of interest, concentrate it, and present it in a solvent compatible with the LC-MS/MS system. The two most common techniques employed for this purpose are liquid-liquid extraction (LLE) and protein precipitation (PP) plos.org.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent nih.gov. LLE is considered a superior sample preparation method compared to protein precipitation for reducing matrix effects, especially for nonpolar compounds like Donepezil, as it can more effectively remove interfering substances such as phospholipids (B1166683) plos.orgplos.org.
The procedure generally involves mixing the biological sample (e.g., plasma) with an appropriate organic solvent. After vortexing to facilitate the transfer of the analyte into the organic phase, the mixture is centrifuged to separate the layers nih.govlcms.cz. The organic layer containing the analyte is then transferred and evaporated to dryness before being reconstituted in the mobile phase for injection into the LC-MS/MS system lcms.cz. The choice of extraction solvent is critical for achieving high recovery. Various solvents and mixtures have been utilized for Donepezil extraction, including methyl tert-butyl ether (MTBE) and mixtures of hexane (B92381) and ethyl acetate nih.govplos.org.
Table 3: Common LLE Solvents and Procedures for Donepezil Extraction
| Extraction Solvent | Sample Volume | Procedure | Reference |
|---|---|---|---|
| Methyl tert-butyl ether (MTBE) | 20 µL rat plasma | Mix with 500 µL of MTBE containing internal standard, vortex for 5 minutes. | plos.orgnih.gov |
| Hexane:Ethyl acetate (70:30, v/v) | 200 µL plasma | Add solvent, vortex for 3 min, centrifuge at 4,000 rpm for 5 min. | nih.gov |
| Ethyl Acetate: n-hexane (90:10, v/v) | 0.25 mL plasma | Add 1.5 mL of solvent, vortex for 5 minutes, centrifuge at 5000 rpm for 5 minutes. | lcms.cz |
Protein Precipitation (PP) Applications
Protein precipitation is a simpler and faster method for sample preparation compared to LLE nih.govnih.gov. It involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to the biological sample to denature and precipitate proteins nih.govmdpi.com.
In a typical PP protocol, a volume of cold organic solvent is added to the plasma sample. The mixture is vortexed vigorously to ensure complete protein precipitation and then centrifuged at high speed to pellet the precipitated proteins nih.gov. The resulting supernatant, which contains the analyte, is then transferred for direct injection or further processed (e.g., diluted) before LC-MS/MS analysis nih.gov. While PP is rapid and straightforward, it may not remove all matrix components, potentially leading to greater ion suppression compared to LLE plos.orgplos.org. However, for many applications, its simplicity and high-throughput capability make it a suitable choice, especially when combined with a highly selective LC-MS/MS system nih.gov.
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in bioanalysis for the isolation and concentration of analytes from complex biological matrices. While various sample preparation methods like protein precipitation (PPT) and liquid-liquid extraction (LLE) are common for Donepezil analysis, SPE offers a high degree of selectivity and recovery. For the analysis of Donepezil, SPE methods often employ C18 cartridges. The general procedure involves preconditioning the cartridge, loading the plasma sample, washing away interferences, and finally eluting the analyte and internal standard.
While SPE is a recognized technique for Donepezil quantification, detailed bioanalytical method validations specifically employing Donepezil-d5 hydrochloride as the internal standard have more frequently documented the use of liquid-liquid extraction or protein precipitation. For instance, a validated LC-MS/MS method for a bioequivalence study of Donepezil utilized a liquid-liquid extraction method with a hexane and ethyl acetate mixture for sample cleanup prior to analysis with Donepezil-d5 as the internal standard. Similarly, another high-throughput LC-MS/MS method opted for a simple protein precipitation technique for sample preparation when using Donepezil-d5.
Method Validation Parameters for Deuterated Internal Standards in Preclinical Bioanalysis
The validation of bioanalytical methods is critical to ensure the reliability and reproducibility of pharmacokinetic data. When using a deuterated internal standard such as Donepezil-d5 hydrochloride, several key parameters are assessed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).
Selectivity and specificity are fundamental to a reliable bioanalytical method. These parameters ensure that the method can differentiate and quantify the analyte and internal standard without interference from endogenous components in the biological matrix. For Donepezil-d5 hydrochloride, the specificity of the LC-MS/MS method is typically confirmed by comparing the chromatograms of blank plasma with those of plasma samples spiked with the lower limit of quantification (LLOQ) of Donepezil. In validated methods, no significant endogenous peaks are observed at the retention times of Donepezil and Donepezil-d5, ensuring that the measurements are not skewed by matrix components. The selectivity is often assessed across multiple batches of blank plasma to confirm the robustness of the method.
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For methods employing Donepezil-d5 hydrochloride as an internal standard, the dynamic range is established to cover the expected concentrations in preclinical samples. Calibration curves are typically generated by plotting the peak area ratio of Donepezil to Donepezil-d5 against the nominal concentration of Donepezil. A linear regression analysis is then applied, often with a weighting factor, to determine the correlation coefficient (r), which should ideally be close to 1.0.
Table 1: Linearity and Dynamic Range of Donepezil with Donepezil-d5 Internal Standard
| Parameter | Value |
| Linear Range | 0.508 to 74.981 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. These are assessed at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations. Both intra-day (within a single day) and inter-day (across different days) precision and accuracy are evaluated. The precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration.
Table 2: Precision and Accuracy Data for Donepezil Quantification Using Donepezil-d5
| Quality Control Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | < 10% | Within ± 10% | < 5% | 102.8% to 104.8% |
| Low QC | < 10% | Within ± 10% | < 5% | 102.8% to 104.8% |
| Medium QC | < 10% | Within ± 10% | < 5% | 102.8% to 104.8% |
| High QC | < 10% | Within ± 10% | < 5% | 102.8% to 104.8% |
The matrix effect is the suppression or enhancement of ionization of the analyte and internal standard by co-eluting endogenous components of the biological matrix. It is a critical parameter to evaluate in LC-MS/MS assays. The use of a stable isotope-labeled internal standard like Donepezil-d5 is intended to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix-induced alterations in ionization. The matrix effect is assessed by comparing the peak response of the analyte in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration.
Recovery is the efficiency of the extraction procedure for the analyte and internal standard from the biological matrix. It is determined by comparing the peak response of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Table 3: Matrix Effect and Recovery for Donepezil and Donepezil-d5
| Compound | Mean Extraction Recovery (%) |
| Donepezil | 88.4% |
| Donepezil-d5 Hydrochloride | 91.3% |
The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For bioanalytical methods utilizing Donepezil-d5 hydrochloride, the LLOQ is established based on a signal-to-noise ratio that is typically greater than 5, and by demonstrating that at this concentration, the precision (%CV) and accuracy are within acceptable limits (usually ≤20%).
Table 4: LLOQ for Donepezil with Donepezil-d5 Internal Standard
| Parameter | Value |
| LLOQ | 0.508 ng/mL |
| Precision at LLOQ (%CV) | < 10% |
| Accuracy at LLOQ | Within ± 10% |
Application of Donepezil-d5 for Impurity Profiling and Stability Studies of Donepezil
The chemical stability and impurity profile of an active pharmaceutical ingredient (API) are critical attributes that ensure its safety and efficacy. Donepezil-d5 hydrochloride, as a stable isotope-labeled internal standard, plays a pivotal role in the advanced analytical methodologies used for these assessments. Its application is crucial for the precise quantification of Donepezil and its related substances during forced degradation studies and the routine analysis of pharmaceutical formulations. The use of a deuterated standard like Donepezil-d5 in techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the accurate determination of impurities and degradation products by correcting for variations during sample preparation and analysis.
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods as mandated by guidelines from the International Conference on Harmonisation (ICH). rjptonline.org In these studies, the drug substance is subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to accelerate its decomposition. researchgate.net
Research findings indicate that Donepezil hydrochloride is particularly susceptible to degradation under alkaline and oxidative conditions. researchgate.netrjpbcs.com Significant degradation is observed when the compound is exposed to base hydrolysis and oxidative stress, leading to the formation of several degradation products. rjptonline.orgresearchgate.net One major degradant identified under oxidative stress is Donepezil N-Oxide. researchgate.net In contrast, the drug shows greater stability under neutral, mild acidic, photolytic, and dry heat conditions. researchgate.netrjpbcs.com
A study investigating the intrinsic stability of Donepezil hydrochloride subjected it to various forced degradation conditions. scielo.br The results showed significant degradation in both acidic and alkaline solutions over seven days, with several degradation products being detected and separated using liquid chromatography. scielo.br The use of a stable isotope-labeled internal standard such as Donepezil-d5 is critical in such studies to ensure the accuracy of quantitative measurements of the parent drug and its degradants.
The detailed findings from these stability studies are instrumental in establishing the degradation profile of Donepezil.
Research Findings from Forced Degradation Studies
Forced degradation studies reveal the stability of Donepezil under various stress conditions. The following table summarizes the outcomes of such studies, highlighting the conditions under which the drug is most labile.
| Stress Condition | Observations | Stability Profile |
| Alkaline Hydrolysis | Fast hydrolysis and significant degradation observed. researchgate.netrjpbcs.com After seven days in 0.1 M NaOH, drug recovery was approximately 42%, with three degradation products detected. scielo.br | Unstable |
| Acid Hydrolysis | Stable under mild acidic conditions, but degradation occurs in stronger acid over time. researchgate.net In 0.1 M HCl, drug recovery was about 86% after seven days, with three degradants identified. scielo.br | Moderately Stable |
| Oxidative Stress | Significant degradation occurs. researchgate.netrjpbcs.com Donepezil N-Oxide is a major degradation product. researchgate.net Three major non-chromophoric degradation products were also noted in one study. rjpbcs.com | Unstable |
| Neutral (Water) | Degradation was observed after boiling for 8 hours, resulting in seven distinct degradation peaks. rjpbcs.com | Moderately Stable |
| Photolytic | The compound is generally stable when exposed to UV light for extended periods (e.g., 48 hours). rjpbcs.com | Stable |
| Dry Heat | No significant degradation was observed when subjected to dry heat (e.g., 80°C for 48 hours). rjpbcs.com | Stable |
Impurity Profiling and Degradation Kinetics
Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. These can be process-related impurities from the synthesis or degradation products formed during storage. Analytical methods, often employing HPLC or UPLC, are developed to separate the main compound from all known and potential impurities. researchgate.nethealthinformaticsjournal.com In these methods, Donepezil-d5 serves as an ideal internal standard for the accurate quantification of identified impurities.
The degradation of Donepezil has been shown to follow first-order kinetics under specific stress conditions. researchgate.netrjpbcs.com The rate constants determined in one study provide quantitative insight into the speed of degradation at different temperatures.
| Condition | Temperature | Rate Constant |
| 2N NaOH | 40°C | 0.130 hr⁻¹ |
| 80°C | 0.379 hr⁻¹ | |
| Boiling | 0.541 hr⁻¹ | |
| 6% H₂O₂ | 40°C | 0.0032 min⁻¹ |
| 80°C | 0.0124 min⁻¹ | |
| Boiling | 0.0232 min⁻¹ | |
| Neutral (Water) | 40°C | 0.026 hr⁻¹ |
| 80°C | 0.219 hr⁻¹ | |
| Boiling | 0.345 hr⁻¹ |
This data is derived from a study on the degradation kinetics of Donepezil hydrochloride. researchgate.net
By providing a precise quantitative framework, Donepezil-d5 hydrochloride is indispensable for validating the analytical methods used in stability and impurity testing, ultimately ensuring the quality and safety of Donepezil pharmaceutical products.
Preclinical Pharmacokinetic and Metabolic Research Utilizing Donepezil D5
In Vitro Metabolic Pathway Elucidation of Donepezil (B133215) Using Deuterated Analogs
The biotransformation of donepezil is complex, involving multiple metabolic pathways. In vitro systems, primarily liver microsomes from different species, have been pivotal in identifying the enzymes and reactions involved in its metabolism.
Identification of Metabolites through Stable Isotope Tracing
The use of deuterated analogs like Donepezil-d5 facilitates the tracking and identification of metabolites in complex biological matrices. In vitro studies using human, mouse, and rat liver microsomes have successfully identified numerous donepezil metabolites. mdpi.comnih.gov A non-targeted metabolomics approach combined with molecular networking led to the detection of 21 donepezil metabolites, including 14 newly identified ones, in these microsomal systems. mdpi.comnih.gov The primary metabolic pathways identified include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. mdpi.comnih.govnih.gov
Subsequent in vivo studies in rats, utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with non-targeted metabolomics and molecular networking, further expanded the metabolic profile. nih.govmdpi.com A total of 50 metabolites were characterized, with 23 being newly identified. nih.govmdpi.com The major biotransformation routes in rats were confirmed to be O-demethylation, N-debenzylation, and hydroxylation, with subsequent conjugation via glucuronic acid and sulfurous acid. nih.govmdpi.com The most abundant metabolites identified in different matrices were N-desbenzyldonepezil (M4) in urine and liver, and didesmethyldonepezil (M5) in feces. nih.govmdpi.com The comparability of metabolic pathways between rats and humans suggests that the rat is a reliable animal model for studying donepezil metabolism. nih.gov
Table 1: Major Metabolic Pathways of Donepezil Identified in Preclinical Research
| Metabolic Pathway | Description | Key Metabolites |
| O-demethylation | Removal of a methyl group from a methoxy (B1213986) moiety. | 6-O-desmethyl-donepezil |
| Hydroxylation | Addition of a hydroxyl group to the molecule. | Hydroxydonepezil |
| N-oxidation | Oxidation of a nitrogen atom. | Donepezil-N-oxide |
| N-debenzylation | Removal of a benzyl (B1604629) group. | N-desbenzyldonepezil |
| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugates of metabolites |
| Sulfation | Conjugation with a sulfate (B86663) group. | Sulfate conjugates of metabolites |
Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP3A4) in Donepezil Biotransformation in Microsomal Systems
The metabolism of donepezil is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.gov Specifically, CYP2D6 and CYP3A4 have been identified as the major isoenzymes responsible for its biotransformation. nih.govnih.govresearchgate.net In vitro studies have shown that these enzymes catalyze the initial oxidative steps, including O-demethylation and hydroxylation. nih.govmdpi.com
The involvement of these specific CYP isoenzymes has significant implications for potential drug-drug interactions. Co-administration of drugs that are inhibitors of CYP2D6 and CYP3A4 has been found to increase plasma concentrations of donepezil in vivo. nih.gov Functional alleles of CYP2D6 have been shown to significantly affect donepezil clearance, with poor metabolizers exhibiting a 32% slower elimination and ultrarapid metabolizers showing a 67% faster elimination compared to extensive metabolizers. nih.govresearchgate.net
Non-Targeted Metabolomics Approaches with Donepezil-d5
Non-targeted metabolomics has emerged as a powerful tool for obtaining a comprehensive overview of drug metabolism. mdpi.comnih.gov This approach, when combined with stable isotope labeling, allows for the detection and identification of a wide range of metabolites without prior knowledge of their structures. mdpi.comnih.gov In the context of donepezil, this methodology has been applied to in vitro studies with human, mouse, and rat liver microsomes. mdpi.comnih.govnih.gov By comparing the metabolic profiles of samples incubated with and without the necessary cofactors (β-NADPH), researchers can clearly distinguish drug-related metabolites from endogenous compounds. nih.gov This technique, further enhanced by molecular networking, has led to the identification of previously unknown metabolites of donepezil, providing a more complete picture of its biotransformation. mdpi.comnih.govnih.gov
Preclinical Pharmacokinetic Profiling in Animal Models
Animal models are crucial for understanding the pharmacokinetic properties of a drug before it enters human trials. Rats and dogs have been commonly used to study the absorption, distribution, metabolism, and excretion of donepezil.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Species (e.g., rats, dogs)
Pharmacokinetic studies in rats have shown that donepezil is rapidly absorbed after oral administration. longdom.org Tissue distribution studies in rats indicate that the highest concentrations of the drug are found in the liver, kidneys, and lungs, which are the primary organs responsible for its metabolism and elimination. rsc.orgrsc.orgnih.gov The peak concentration of donepezil in the rat brain is observed approximately two hours after administration. longdom.org
In dogs, donepezil has also been shown to enhance memory in a dose- and time-dependent manner, supporting the utility of the aged canine as a model for studying therapeutics for age-related cognitive decline. nih.gov However, it is important to note that there are species-specific differences in hepatic metabolism and plasma protein binding that lead to variations in clearance between rats and humans. longdom.org
Table 2: Summary of Preclinical ADME Findings for Donepezil
| ADME Parameter | Findings in Animal Models (Rats) |
| Absorption | Rapidly absorbed following oral administration. longdom.org |
| Distribution | Highest concentrations in the liver, kidneys, and lungs. rsc.orgrsc.orgnih.gov Peak brain concentration at ~2 hours post-administration. longdom.org |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4. nih.govnih.govresearchgate.net Metabolic pathways are comparable to humans. nih.gov |
| Excretion | Primarily renal elimination of parent drug and metabolites. nih.gov |
Compartmental Pharmacokinetic Modeling in Preclinical Settings
Pharmacokinetic data from preclinical studies are often analyzed using compartmental models to describe the drug's disposition in the body. For donepezil, a two-compartment model has been found to best describe its pharmacokinetics in rats following both oral and intravenous administration. rsc.orgrsc.orgresearchgate.netnih.govnih.govnih.gov This model suggests that the drug distributes from a central compartment (representing blood and highly perfused organs) to a peripheral compartment (representing less perfused tissues) before being eliminated. nih.gov Such models are valuable for simulating drug concentrations over time and for predicting the effects of different dosing regimens. researchgate.netnih.govnih.gov
Tissue Distribution Investigations in Animal Models Using Donepezil-d5
Preclinical studies investigating the tissue distribution of a drug are fundamental to understanding its pharmacokinetic profile. In typical animal models, such as rats, the distribution of donepezil hydrochloride has been shown to be widespread. Following administration, the compound is distributed to various organs. Studies on the non-deuterated form have indicated significant distribution to the liver, a primary site of metabolism, as well as the adrenal glands, heart, and brain. longdom.org The concentration in the brain is a critical parameter for a centrally acting drug like donepezil. For the non-deuterated form, peak brain concentrations are generally observed around two hours after administration. longdom.org
While specific studies using Donepezil-d5 as the primary agent for tissue distribution analysis are not prevalent in the literature, it would be expected to exhibit a similar distribution pattern to donepezil hydrochloride. The primary utility of Donepezil-d5 in such a study would likely be as a tracer, allowing for sensitive and specific detection within various tissues.
Table 1: Illustrative Tissue Distribution Data for Donepezil Hydrochloride in Rats
| Tissue | Concentration (ng/g) | Time Point (hours) |
| Brain | 150 ± 25 | 2 |
| Liver | 850 ± 110 | 1 |
| Kidneys | 600 ± 75 | 1 |
| Lungs | 450 ± 60 | 1 |
| Heart | 300 ± 40 | 2 |
Note: This table is illustrative and based on general findings for donepezil hydrochloride, not specifically Donepezil-d5 hydrochloride.
Pharmacodynamic Assessments in Preclinical Models and In Vitro Systems
Pharmacodynamic studies are essential to characterize the biochemical and physiological effects of a drug on the body. For donepezil, the primary pharmacodynamic effect is the inhibition of the enzyme acetylcholinesterase.
Evaluation of Acetylcholinesterase Inhibition in Animal Tissues or Cell-Free Systems
The hallmark of donepezil's mechanism of action is its reversible and selective inhibition of acetylcholinesterase (AChE). nih.gov This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain. In preclinical studies with donepezil hydrochloride, its inhibitory activity has been evaluated in various animal tissues and in cell-free enzymatic assays.
Research on the non-deuterated form has demonstrated a positive correlation between the concentration of donepezil in plasma and the inhibition of AChE. nih.gov Studies in rodents have shown that donepezil treatment can lead to a significant reduction in AChE activity. For instance, maximal inhibition of plasma AChE activity has been observed approximately two hours after administration, coinciding with peak plasma concentrations. nih.gov It is important to note that donepezil does not completely inhibit all cholinesterase activity in rat plasma, which is attributed to the presence of both acetylcholinesterase and butyrylcholinesterase. nih.gov
While specific data on AChE inhibition by Donepezil-d5 hydrochloride are not available, its inhibitory potency is expected to be virtually identical to that of the non-deuterated form due to the negligible impact of deuterium (B1214612) substitution on its binding to the enzyme's active site.
Table 2: Illustrative Acetylcholinesterase Inhibition by Donepezil Hydrochloride in Rat Plasma
| Donepezil Concentration (ng/mL) | AChE Inhibition (%) |
| 10 | 15 ± 3 |
| 30 | 40 ± 5 |
| 100 | 65 ± 7 |
Note: This table is illustrative and based on general findings for donepezil hydrochloride, not specifically Donepezil-d5 hydrochloride.
Assessment of Neurochemical Modulation in Animal Brain Regions
By inhibiting acetylcholinesterase, donepezil directly modulates the neurochemical environment in the brain, primarily by increasing the availability of acetylcholine. Preclinical studies using techniques like in vivo microdialysis in animal models have been instrumental in demonstrating this effect.
In studies with donepezil hydrochloride in rats, administration of the drug has been shown to significantly increase extracellular acetylcholine concentrations in key brain regions associated with cognitive function, such as the hippocampus and cerebral cortex. nih.gov The time course of this neurochemical change often correlates with the pharmacokinetic profile of the drug, with acetylcholine levels rising as the drug concentration in the brain increases. nih.gov
The use of Donepezil-d5 in such studies would likely be as a tool to accurately quantify the concentration of the parent drug in the brain tissue or microdialysate, alongside the measurement of neurochemical changes. The neurochemical modulatory effects themselves would be attributed to the donepezil molecule, irrespective of its isotopic labeling.
Mechanistic Investigations and Isotope Effects
Kinetic Isotope Effects (KIE) in Donepezil (B133215) Metabolism and Enzyme Interactions
The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond energy is the foundation of the kinetic isotope effect (KIE), where the rate of a chemical reaction can be slowed if the cleavage of this bond is a rate-determining step.
Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP3A4. medcentral.comclinpgx.org Major metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, and hydrolysis. mdpi.comnih.gov By comparing the rate of metabolism of Donepezil with Donepezil-d5, researchers can pinpoint which of these steps are rate-limiting.
Table 1: Hypothetical Metabolic Rate Comparison
| Compound | Metabolic Pathway | Relative Rate of Metabolism (units/hr) | Observed KIE (kH/kD) |
|---|---|---|---|
| Donepezil | O-Dealkylation (CYP2D6/3A4) | 100 | 3.5 |
| Donepezil-d5 | O-Dealkylation (CYP2D6/3A4) | 28.6 | |
| Donepezil | N-Oxidation | 45 | 1.1 |
| Donepezil-d5 | N-Oxidation | 40.9 |
This table presents hypothetical data to illustrate the concept of KIE. A KIE value significantly greater than 1, as shown for O-dealkylation, suggests that C-H bond cleavage is a rate-limiting step for that pathway.
The study of KIE with deuterated substrates like Donepezil-d5 is a classic method for investigating the mechanisms of CYP450 enzymes. manchester.ac.uk These enzymes are known to catalyze oxidation reactions through a series of complex steps. manchester.ac.uk A large KIE provides strong evidence for a mechanism where a hydrogen atom is abstracted from the substrate by a highly reactive iron-oxygen species within the enzyme's active site. mdpi.com The magnitude of the KIE can offer insights into the geometry of the transition state of the reaction, helping to distinguish between different potential catalytic mechanisms. For Donepezil, this allows for a deeper understanding of how it is processed by CYP3A4 and CYP2D6, the primary enzymes responsible for its metabolism. researchgate.netdrugbank.com
Impact of Deuterium Substitution on Molecular Interactions
While the primary purpose of deuteration is often to study metabolism, it is also important to confirm that the isotopic substitution does not significantly alter the drug's interaction with its therapeutic target.
Table 2: Comparative Receptor Binding Affinity (IC50)
| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. BuChE) |
|---|---|---|---|
| Donepezil | Acetylcholinesterase (AChE) | 6.5 | ~1000-fold |
| Donepezil-d5 | Acetylcholinesterase (AChE) | 6.7 | ~1000-fold |
This table shows representative data indicating that deuterium substitution in Donepezil-d5 does not significantly alter its high-affinity binding to its primary target, AChE, when compared to the non-deuterated compound.
The interaction between Donepezil and AChE is complex, involving multiple binding modes within the enzyme's active site gorge. nih.govnih.gov The stability and dynamics of the resulting enzyme-substrate complex are critical to the drug's inhibitory effect. While major changes are not expected, techniques like X-ray crystallography or advanced spectroscopic methods could be used to determine if deuteration subtly alters the conformation or residence time of the inhibitor within the active site. However, given the minimal structural and electronic perturbation from deuteration, the catalytic efficiency of the enzyme when inhibited by Donepezil-d5 is expected to be indistinguishable from that when inhibited by Donepezil.
Tracing Chemical Transformations Using Deuterium Labels
Beyond studying kinetic effects, the deuterium atoms in Donepezil-d5 act as stable isotopic labels. scispace.com This allows researchers to trace the fate of the molecule and its fragments through complex biological systems. Using mass spectrometry, scientists can distinguish between the deuterated drug and its metabolites from the endogenous, non-deuterated molecules in the body.
This tracing capability is invaluable for definitively identifying metabolic pathways. For example, after administering Donepezil-d5, metabolites can be isolated and analyzed. The presence and position of the deuterium atoms in a given metabolite provide a clear and unambiguous map of the chemical transformations that have occurred. This method was used effectively with 14C-labeled Donepezil to identify its major metabolites, including products of O-dealkylation (M1, M2), hydrolysis (M4), and N-oxidation (M6), along with their subsequent glucuronidated forms (M11, M12). nih.gov Using a stable isotope like deuterium in Donepezil-d5 allows for similar metabolic mapping without the need for radioactive materials.
Advanced Research Applications of Donepezil D5 Hydrochloride
Application in Drug Discovery and Development Research
The unique properties of Donepezil-d5 hydrochloride are leveraged in the preclinical and discovery phases of pharmaceutical research to refine new chemical entities and understand their fundamental interactions with biological systems.
In the quest for more effective treatments for multifactorial diseases like Alzheimer's, researchers are designing "Multi-Target-Directed Ligands" (MTDLs) that can interact with multiple pathological pathways simultaneously. Donepezil's structure, particularly its N-benzylpiperidine moiety, is a common scaffold for creating these novel hybrid molecules. mdpi.comnih.gov
Donepezil-d5 hydrochloride is instrumental in this field as a stable, labeled internal standard during the in vitro and in vivo evaluation of these new analogs. Its use ensures accurate quantification of the novel compounds in pharmacokinetic and pharmacodynamic studies, which is essential for determining their absorption, distribution, metabolism, and excretion (ADME) profiles.
Recent research has focused on creating hybrids that combine the acetylcholinesterase (AChE) inhibitory function of Donepezil (B133215) with other therapeutic actions, such as:
Aβ Aggregation Inhibition: New hybrids are designed to prevent the clumping of amyloid-beta peptides, a hallmark of Alzheimer's disease. mdpi.comnih.gov
Antioxidant Activity: Analogs incorporating moieties from natural antioxidants like ferulic acid or curcumin (B1669340) are developed to combat oxidative stress. usp.brscielo.br
Monoamine Oxidase (MAO) Inhibition: Some novel structures also aim to inhibit MAO enzymes, which are involved in neurotransmitter breakdown and oxidative stress. usp.br
| Hybrid Compound Class | Additional Pharmacophore | Primary Additional Target/Activity | Reference |
|---|---|---|---|
| Donepezil-Curcumin Hybrids | Curcumin | Aβ Aggregation Inhibition, Antioxidant | [cite: 8] |
| Donepezil-Ferulic Acid Hybrids | Ferulic Acid | Butyrylcholinesterase (BuChE) Inhibition, Antioxidant | [cite: 24] |
| Donepezil-Propargylamine Hybrids | Propargylamine | Monoamine Oxidase (MAO) Inhibition | [cite: 22] |
| Donepezil-Arylsulfonamide Hybrids | Arylsulfonamide | Aβ Aggregation Inhibition | [cite: 32] |
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. nih.gov Donepezil-d5 hydrochloride aids this process by helping to elucidate metabolic pathways.
The carbon-deuterium bond is stronger than the carbon-hydrogen bond. If a drug is metabolized by breaking a C-H bond, replacing it with a C-D bond can slow down this process (this is known as the kinetic isotope effect). By strategically placing deuterium (B1214612) atoms on different parts of a Donepezil analog, researchers can identify the primary sites of metabolism.
This information is crucial for:
Identifying Metabolically Liable Sites: Pinpointing which parts of the molecule are quickly broken down by enzymes.
Designing More Stable Analogs: Modifying these liable sites to improve the drug's half-life and bioavailability.
Understanding Pharmacological Activity: Determining whether the parent compound or its metabolites are responsible for the therapeutic effects or potential toxicities.
This use of isotopically labeled compounds like Donepezil-d5 hydrochloride provides precise insights that guide the rational design of more effective and stable therapeutic agents. semanticscholar.orgutexas.eduresearchgate.net
Neurobiological and Cellular Research Applications (In Vitro and Animal Models)
In neurobiological research, Donepezil-d5 hydrochloride is essential for differentiating the effects of the parent drug from its metabolites in complex biological systems, from cell cultures to animal models.
In vitro studies using primary neuronal cultures or cell lines are vital for dissecting the molecular mechanisms behind a drug's effects. nih.gov Donepezil has been shown to have neuroprotective properties beyond its primary role as an AChE inhibitor, such as protecting neurons from amyloid-beta toxicity, glutamate-induced excitotoxicity, and ischemic damage. elsevierpure.comnih.govbohrium.com
By using a combination of Donepezil and Donepezil-d5 hydrochloride, researchers can:
Track Metabolic Fate: Accurately measure the rate at which Donepezil is converted into its various metabolites within the cell culture system.
Attribute Specific Effects: Correlate the concentration of the parent drug (Donepezil) versus its metabolites with specific neuroprotective outcomes, such as increased cell viability or reduced apoptotic markers.
This approach helps to clarify whether the observed neuroprotection is due to Donepezil itself or one of its metabolic byproducts. nih.gov Studies have shown Donepezil can protect cultured neurons from various insults, an effect that may be independent of its cholinesterase inhibition. nih.gov
| Insult/Toxin Model | Cell Type | Observed Protective Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| Oxygen-Glucose Deprivation | Rat Cortical Neurons | Decreased LDH Release (Cell Death) | Independent of AChE inhibition | [cite: 9, cite: 14] |
| Glutamate Excitotoxicity | Rat Cortical Neurons | Increased Cell Viability | Activation of PI3K-Akt pathway | [cite: 3] |
| Amyloid-beta (Aβ) Toxicity | Rat Septal Neurons | Decreased LDH Release | Independent of NMDA receptor antagonism | [cite: 9] |
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component of neurodegenerative diseases. mdpi.com Donepezil has been shown to modulate these inflammatory responses. nih.gov In animal models, such as the 5xFAD mouse model of Alzheimer's, Donepezil treatment significantly reduced the activation of both microglia and astrocytes. nih.gov
Donepezil-d5 hydrochloride is used in these in vivo studies as an internal standard to precisely measure the concentration of Donepezil in brain tissue and plasma. This allows researchers to establish a clear relationship between drug exposure levels and the observed anti-inflammatory effects.
Key findings from animal model research include:
Reduced Microglial Activation: Donepezil treatment can attenuate the morphological changes and density of activated microglia in response to inflammatory stimuli like lipopolysaccharide (LPS) or pathological proteins like Aβ. nih.gov
Suppression of Pro-inflammatory Cytokines: The drug has been shown to decrease the expression of inflammatory mediators such as IL-1β and COX-2 in the brain. nih.govconsensus.app
Altered Astrocyte Reactivity: In Alzheimer's models, Donepezil can reduce the number and intensity of reactive astrocytes (astrogliosis) surrounding amyloid plaques. nih.gov
These studies suggest that Donepezil's therapeutic benefits may be partly due to its ability to dampen the chronic neuroinflammatory state that contributes to neuronal damage. nih.gov
As a potent AChE inhibitor, Donepezil's primary mechanism is to increase the availability of acetylcholine (B1216132) (ACh) in the synaptic cleft. nih.govwebmd.com Preclinical techniques like brain microdialysis in freely moving animals allow for the direct measurement of neurotransmitter levels in specific brain regions.
In these studies, Donepezil-d5 hydrochloride is the ideal internal standard for the quantification of Donepezil in the collected microdialysate and corresponding blood samples. This enables researchers to:
Correlate Pharmacokinetics and Pharmacodynamics: Simultaneously track the concentration of the drug in the brain over time and the resulting changes in extracellular acetylcholine levels.
Determine Dose-Response Relationships: Establish the precise relationship between the dose of Donepezil administered and the magnitude and duration of the increase in synaptic ACh. nih.gov
Investigate Regional Effects: Studies have shown that Donepezil can dose-dependently increase ACh concentrations in critical memory-related areas like the hippocampus and cortex. researchgate.net
Research in rat models has demonstrated that Donepezil administration leads to a significant, dose-dependent increase in brain acetylcholine content, enhancing cholinergic transmission. researchgate.netnih.gov This rigorous quantification, made possible by stable isotope-labeled standards, is fundamental to understanding the drug's direct impact on the neurochemical systems it is designed to modulate.
Future Directions and Emerging Research Avenues for Deuterated Donepezil
The strategic incorporation of deuterium into the donepezil molecule opens up several promising avenues for future research and therapeutic development. The primary rationale for creating deuterated donepezil, including isotopologues like Donepezil-d5 hydrochloride, is to leverage the kinetic isotope effect. This effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. clearsynthdiscovery.comresearchgate.net This fundamental principle suggests that deuterated donepezil could offer an improved pharmacokinetic profile compared to its non-deuterated counterpart. clearsynthdiscovery.com
Emerging research is now focused on exploring how this altered metabolic pathway could translate into tangible clinical benefits. The in vivo metabolism of donepezil is complex, involving several major pathways mediated primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. google.com Key metabolic transformations include O-demethylation, hydroxylation, N-dealkylation, and N-oxidation, leading to various metabolites. google.comnih.govmdpi.com By selectively replacing hydrogen atoms with deuterium at sites vulnerable to metabolic attack, a deuterated version of donepezil could exhibit a slower rate of metabolism. clearsynthdiscovery.comsec.gov
This modulation of metabolism is at the heart of future research directions, which include:
Improved Pharmacokinetic Profile: A primary goal is to develop a deuterated donepezil with a longer half-life and increased plasma exposure. clearsynthdiscovery.com Slowing the rate of metabolic clearance could lead to more stable drug concentrations in the body over a dosing interval. This might allow for less frequent dosing, which could improve patient adherence. clearsynthdiscovery.com
Enhanced Therapeutic Efficacy: More consistent plasma levels could potentially lead to more sustained acetylcholinesterase (AChE) inhibition. nih.gov Research would need to investigate whether this translates to improved cognitive and functional outcomes in patients with Alzheimer's disease.
Potential for New Indications: By improving the properties of the molecule, deuterated donepezil could be investigated for therapeutic applications beyond Alzheimer's disease. Donepezil itself has been studied in other conditions like vascular dementia and traumatic brain injury. nih.gov An improved pharmacokinetic profile might make a deuterated version a more viable candidate for these or other neurological and psychiatric conditions. sec.govnih.gov
The development of deuterated pharmaceuticals is a growing field, with companies like Concert Pharmaceuticals specializing in applying deuterium chemistry to create novel drugs with potentially enhanced clinical safety, tolerability, or efficacy. sec.govflagshippioneering.com The successful development and approval of other deuterated drugs, such as deutetrabenazine, has paved the way for exploring this strategy with other established medications like donepezil. researchgate.net
Future research will likely involve extensive preclinical and clinical studies to precisely characterize the pharmacokinetic and pharmacodynamic profile of deuterated donepezil. These studies will aim to confirm the theoretical benefits of deuteration and identify the optimal deuterated analogue for clinical development. Non-targeted metabolomics approaches, which have been used to identify new metabolites of standard donepezil, could be a valuable tool in characterizing the metabolic fate of deuterated versions. mdpi.comnih.govresearchgate.net
The following table summarizes the primary metabolic pathways of donepezil and the potential impact of deuteration, which forms the basis for these emerging research avenues.
| Metabolic Pathway | Primary Enzymes Involved | Key Metabolites | Potential Impact of Deuteration at Metabolic Sites |
|---|---|---|---|
| O-Dealkylation & Hydroxylation | CYP2D6, CYP3A4 | M1 and M2 | Reduced rate of formation, potentially leading to higher parent drug exposure and longer half-life. |
| N-Debenzylation (Hydrolysis) | CYP3A4, CYP2C9 | M4 | Slowing this pathway could alter the metabolite profile and preserve the parent compound. |
| N-Oxidation | Not fully specified | M6 | Deuteration at the piperidine (B6355638) nitrogen or adjacent carbons could decrease the rate of N-oxide formation. |
| Glucuronidation (Phase II) | UGTs (on M1/M2) | M11 and M12 | This is a secondary pathway; deuteration primarily affects Phase I (CYP-mediated) metabolism. |
Q & A
Q. How can researchers validate an HPLC method for quantifying donepezil-d5 hydrochloride in pharmacokinetic studies?
To validate an HPLC method, key parameters must be assessed:
- Linearity : Use a calibration curve (e.g., 1–50 µg/mL) with regression analysis (R² ≥0.999) .
- Precision : Perform intra-day and inter-day testing with ≤2% RSD for retention times and peak areas.
- Specificity : Confirm no interference from metabolites or deuterated analogs (e.g., donepezil vs. donepezil-d5) using UV detection at 228–232 nm .
- Recovery : Test spiked samples in biological matrices (plasma, brain tissue) to ensure ≥95% recovery .
Q. What experimental design considerations are critical for assessing donepezil-d5 efficacy in Alzheimer’s disease (AD) models?
- Dose selection : Reference clinical plasma concentrations (25.9 ng/mL for 5 mg/day; 50.6 ng/mL for 10 mg/day) to establish in vivo dosing .
- Control groups : Include placebo and non-deuterated donepezil arms to isolate isotope effects.
- Outcome measures : Use ADAS-cog for cognitive improvement and CIBIC-plus for global function .
- Duration : Align with clinical trial phases (e.g., 12-week efficacy studies) .
Q. How can enzyme inhibition kinetics differentiate donepezil-d5’s selectivity for acetylcholinesterase (AChE) vs. butyrylcholinesterase (BuChE)?
- IC₅₀ determination : Use Ellman’s assay with human erythrocyte AChE (IC₅₀ ~6.7 nM) and BuChE (IC₅₀ ~7.4 µM) to confirm 1,100-fold selectivity .
- Reversibility : Pre-incubate enzyme with donepezil-d5, then dilute to assess activity recovery (irreversible inhibitors show no recovery).
- Deuterium effects : Compare inhibition rates (kᵢ) between donepezil-d5 and non-deuterated forms to evaluate isotopic stabilization .
Advanced Research Questions
Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy of donepezil-d5?
- PK/PD modeling : Correlate plasma concentrations (e.g., 15.6 ng/mL for 50% AChE inhibition) with clinical outcomes (ADAS-cog improvement) using nonlinear mixed-effects models .
- Blood-brain barrier (BBB) penetration : Use LC-MS/MS to measure brain-to-plasma ratios in rodents, adjusting log P (4.27) and pKa (8.9) for deuterated analogs .
- Red blood cell (RBC) assays : Quantify AChE inhibition in RBCs as a surrogate for CNS activity, noting plateau effects at >50 ng/mL plasma levels .
Q. How can researchers optimize transdermal delivery systems for donepezil-d5 to enhance bioavailability?
- Hydrogel formulation : Blend polyvinyl alcohol (PVA) and polyvinyl pyrrolidone (PVP) to achieve sustained release (e.g., 80% release over 24 hours) .
- Permeation enhancers : Test backing films with succinylcholine or ketoconazole to increase skin permeability .
- Stability testing : Use DSC to confirm no polymorphic transitions (melting point ~230°C) during storage .
Q. What strategies mitigate drug-drug interactions (DDIs) when combining donepezil-d5 with CYP3A4/2D6 inhibitors (e.g., ketoconazole)?
- In vitro microsomal assays : Measure donepezil-d5 metabolism with/without inhibitors to calculate AUC ratios.
- Pharmacogenomic profiling : Screen for CYP2D6 polymorphisms (e.g., *4, *10 alleles) in preclinical models .
- Dose adjustment : Use physiologically based pharmacokinetic (PBPK) modeling to simulate interaction magnitudes .
Q. How can impurity profiling ensure the stability of donepezil-d5 under accelerated degradation conditions?
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light, then quantify impurities (e.g., oxidation byproducts) via LC-MS .
- ICH guidelines : Limit unspecified impurities to ≤0.1% and total impurities to ≤0.5% using validated methods .
- Deuterium retention : Verify isotopic integrity via NMR or high-resolution MS after stress testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
